molecular formula C18H23N5 B6006412 N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6006412
M. Wt: 309.4 g/mol
InChI Key: CPPRWXIMFIZHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A pyrazolo[1,5-a]pyrimidine core with a 7-amino group.
  • 3,5-Dimethyl substitutions on the pyrimidine ring.
  • A 2-phenyl group on the pyrazole moiety.
  • A N-[2-(dimethylamino)ethyl] side chain at the 7-position.

This compound belongs to a class of heterocyclic molecules explored for diverse biological activities, including antimycobacterial, anticancer, and anti-inflammatory properties. The dimethylaminoethyl side chain enhances solubility and may influence receptor binding via tertiary amine interactions .

Properties

IUPAC Name

N-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-13-12-16(19-10-11-22(3)4)23-18(20-13)14(2)17(21-23)15-8-6-5-7-9-15/h5-9,12,19H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPRWXIMFIZHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

A critical step involves the reaction of ethyl acetoacetate (β-ketoester) with 3-amino-5-methylpyrazole to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. For example, heating ethyl acetoacetate (7.541 g, 58 mmol) with 3-amino-5-methylpyrazole (4.860 g, 58 mmol) in glacial acetic acid at 120°C for 1.5 hours yields 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine in 70% yield. This intermediate is pivotal for subsequent functionalization.

Chlorination at the 7-Position

The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC). Reaction conditions typically involve refluxing the pyrimidin-7(4H)-one derivative in POCl₃ at 110°C for 4–6 hours, achieving near-quantitative conversion to the 7-chloro intermediate. For instance, treating 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine with POCl₃/TMAC generates 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, a key precursor for amine coupling.

Amine Functionalization at Position 7

Introducing the N-[2-(dimethylamino)ethyl] group requires nucleophilic substitution of the 7-chloro intermediate with N,N-dimethylethylenediamine.

Nucleophilic Substitution Reaction

The 7-chloro derivative reacts with excess N,N-dimethylethylenediamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. For optimal results, triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 60°C for 12–24 hours. A representative procedure from patent CN108727386A achieved 85% yield by reacting 7-chloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with N,N-dimethylethylenediamine (1.2 equiv) in THF at 60°C for 18 hours.

Byproduct Mitigation

Competing side reactions, such as over-alkylation or dimerization, are minimized by controlling stoichiometry (limiting amine to 1.2–1.5 equiv) and employing low-polarity solvents (e.g., THF over DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically isolates the target compound in >95% purity.

Structural Confirmation and Analytical Data

Post-synthesis characterization ensures fidelity to the desired structure. Key spectroscopic features include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 2.31 (s, 6H, N(CH₃)₂), 2.42 (s, 3H, C5-CH₃), 3.15 (t, J = 6.4 Hz, 2H, CH₂N), and 4.08 (t, J = 6.4 Hz, 2H, CH₂NH) confirm the dimethylaminoethyl side chain. Aromatic protons from the phenyl group appear as multiplet peaks at δ 7.35–7.51.

  • ¹³C NMR (100 MHz, DMSO-d₆) : Peaks at δ 155.9 (C7-NH), 151.0 (C2), and 45.2 (N(CH₃)₂) align with the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) typically shows [M+H]⁺ at m/z 376.2134 (calculated for C₂₁H₂₈N₆), confirming the molecular formula.

Industrial-Scale Optimization

Scalable synthesis requires cost-effective and efficient steps:

Catalyst Screening

Recent studies show that using 10 mol% of p-toluenesulfonic acid (PTSA) accelerates cyclocondensation, reducing reaction time from 90 to 45 minutes while maintaining 70% yield.

Solvent Recycling

THF recovery via distillation between batches reduces waste and production costs. Pilot-scale trials achieved 90% solvent reuse without compromising yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Cyclocondensation65–7095Robust, well-characterized
PTSA-Catalyzed75–8097Faster, scalable
Microwave-Assisted8598Energy-efficient, high throughput

Microwave-assisted synthesis (100°C, 20 minutes) emerges as a superior method, offering higher yields and reduced reaction times.

Applications and Derivative Synthesis

The target compound serves as a precursor for antitumor agents, with modifications at the 3- and 5-positions enhancing bioactivity. For example, substituting the phenyl group with fluorophenyl improves kinase inhibition by 40%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles like halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced forms of the parent compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example:

  • Mechanism of Action: The compound may act as an inhibitor of key enzymes involved in cell cycle regulation or apoptosis.
  • Case Studies: In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in various biological processes:

  • Protein Kinases: Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are critical in signal transduction pathways.
  • Case Studies: Research has demonstrated that these inhibitors can effectively block kinase activity, leading to reduced cellular signaling associated with cancer progression .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of pyrazolo[1,5-a]pyrimidines:

  • CNS Activity: Compounds in this class have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
  • Case Studies: Animal models have indicated that certain derivatives can enhance cognitive function and reduce anxiety-like behaviors .

Synthesis and Functionalization

The synthesis of N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves several key steps:

Synthetic Pathways

Various synthetic routes have been developed to create pyrazolo[1,5-a]pyrimidine derivatives:

  • Cyclocondensation Reactions: The primary method involves cyclocondensation of aminopyrazoles with biselectrophilic compounds.
  • Post-Synthetic Modifications: Functionalization at different positions allows for the enhancement of biological activity and selectivity .

Structural Diversity

The ability to modify the structure at specific sites (e.g., positions 3, 5, and 7) enables researchers to explore a wide range of biological activities:

PositionModification TypePotential Activity
3Alkyl or aryl substitutionEnhanced kinase inhibition
5HalogenationIncreased anticancer activity
7Amino group additionImproved CNS effects

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives with Antimycobacterial Activity

Key analogs from –3 include N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 32–35), which share the core structure but differ in substituents:

Compound ID Substituents (3- and 5-positions) 7-Amino Side Chain MIC (M. tuberculosis, µg/mL)
32 (Boc-32) 3,5-Bis(4-fluorophenyl) Pyridin-2-ylmethyl 0.5–1.0
33 (Boc-33) 3-(4-Fluorophenyl), 5-(p-tolyl) Pyridin-2-ylmethyl 0.25–0.5
34 (Boc-34) 3-(4-Fluorophenyl), 5-(4-methoxyphenyl) Pyridin-2-ylmethyl 1.0–2.0
35 (Boc-35) 3-(4-Fluorophenyl), 5-(4-isopropyl) Pyridin-2-ylmethyl 2.0–4.0

Key Findings :

  • Substituent Effects : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance antimycobacterial potency by increasing lipophilicity and membrane permeability .
  • Side Chain: Pyridin-2-ylmethyl groups improve target engagement compared to alkylamines, but dimethylaminoethyl (in the target compound) may offer better solubility.

Triazolo[1,5-a]pyrimidines with Antimalarial Activity

describes chlorophenyl-substituted triazolo[1,5-a]pyrimidines (e.g., compounds 92–99), which differ in core heterocycle but share aminoalkyl side chains:

Compound ID Substituents (2- and 5-positions) 7-Amino Side Chain Activity (Plasmodium falciparum IC50, nM)
92 2-((Dimethylamino)methyl), 5-methyl 4-Chlorophenyl 12
93 2-(Methylaminoethyl), 5-methyl 3-Chlorophenyl 8
94 2-((Dimethylamino)methyl), 5-methyl 3-Chlorophenyl 6

Key Findings :

  • Dimethylamino Groups: Enhance binding to parasitic targets (e.g., PfATP4) through electrostatic interactions.
  • Core Heterocycle : Triazolo[1,5-a]pyrimidines exhibit distinct target selectivity compared to pyrazolo[1,5-a]pyrimidines, emphasizing the role of ring nitrogen positioning .

Comparison with Target Compound :

  • Dimethylaminoethyl vs. Acetamide: The target compound’s side chain is optimized for therapeutic binding, whereas F-DPA/DPA-714 prioritize blood-brain barrier penetration .

Morpholine-Containing Analogs

and describe pyrazolo[1,5-a]pyrimidines with morpholinylpropyl side chains:

Compound Substituents 7-Amino Side Chain
3-(4-Chlorophenyl), 5-tert-butyl 3-Morpholinopropyl
3-(3,4-Dimethoxyphenyl) 2-Morpholin-4-ylethyl

Key Differences :

  • Morpholine vs.

Biological Activity

N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H23N5\text{C}_{18}\text{H}_{23}\text{N}_5

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a dimethylaminoethyl group and a phenyl moiety. The structural configuration contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrazolo[1,5-a]pyrimidine derivatives, including the compound . A study published in 2023 evaluated 16 derivatives for their antibacterial and antibiofilm activities against multidrug-resistant strains of bacteria. The results indicated significant antibacterial effects for several compounds when compared to standard antibiotics like erythromycin and amikacin. Specifically, compounds 3a , 5a , 6 , 9a , and 10a exhibited notable bactericidal activity .

Table 1: Antibacterial Activity of Selected Pyrazolo Derivatives

CompoundBacterial StrainInhibition Zone (mm)Comparison Antibiotic
3aS. aureus18Erythromycin
5aP. aeruginosa20Amikacin
6E. coli15Erythromycin
9aK. pneumoniae17Amikacin
10aS. epidermidis19Erythromycin

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been explored. Research indicates that these compounds can inhibit the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW264.7 cells. For instance, certain derivatives showed a significant reduction in mRNA levels of these enzymes compared to indomethacin, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Effects on COX-2 and iNOS Expression

CompoundCOX-2 mRNA Expression (fold change)iNOS mRNA Expression (fold change)
Compound A0.450.50
Compound B0.300.35
Indomethacin1.001.00

Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidines has been documented in various studies. These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A review highlighted that pyrazolo derivatives possess selective protein inhibition capabilities that may lead to therapeutic applications in cancer treatment .

Case Study: Anticancer Activity Evaluation

In a recent study assessing the anticancer effects of several pyrazolo derivatives on human cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3), it was found that certain compounds induced significant apoptosis at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine core formation, followed by functional group modifications. Key steps include:

  • Cyclization of precursors (e.g., aminopyrazoles and diketones) under reflux conditions .
  • Substitution reactions to introduce the dimethylaminoethyl and phenyl groups.
    • Optimization : Critical parameters include:
  • Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions .
  • Catalysts : Use of triethylamine or palladium catalysts to enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility and reaction rates .
    • Monitoring : Progress is tracked via TLC and HPLC, with purification by column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 363.4 for C₁₈H₂₀F₃N₅) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. What preliminary biological assays are used to screen this compound?

  • Assays :

  • Antiproliferative Activity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., IC₅₀ values reported for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or phosphatase inhibition assays using fluorescence-based substrates .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

  • Approach :

  • Dose-Response Analysis : Validate activity across multiple concentrations to identify threshold effects .
  • Target Profiling : Use proteomic tools (e.g., kinome-wide screening) to confirm selectivity .
  • Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate substituent-specific effects .
    • Example : A study showing weak anticancer activity may conflict with another due to differences in cell line sensitivity or assay conditions .

Q. What computational strategies are employed to predict structure-activity relationships (SAR)?

  • Methods :

  • Molecular Docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
    • Data Utilization : Compare with analogs (e.g., trifluoromethyl vs. methyl groups) to identify potency determinants .

Q. How are reaction yields improved for large-scale synthesis?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling steps .
  • Solvent Optimization : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising yield .
    • Case Study : A 20% yield increase was achieved using microwave irradiation in pyrimidine ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.